Rupatadine Impurity 13

Description

Contextual Significance of Pharmaceutical Impurities in Drug Substance Quality

In the realm of pharmaceuticals, the purity of a drug substance is paramount to its safety and efficacy. gmpinsiders.comijcrt.org Pharmaceutical impurities are extraneous chemical substances that are not the active pharmaceutical ingredient (API) or the excipients intentionally added to the formulation. gmpinsiders.comjpionline.orgglobalresearchonline.net These impurities can arise from various stages of the manufacturing process, including the synthesis of the API, or during storage as degradation products. gmpinsiders.comusp.org The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and therapeutic effectiveness of a drug product. jpionline.org

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. jpionline.orgglobalresearchonline.net These guidelines are critical for ensuring that any impurity present does not pose a risk to the patient. jpionline.org Therefore, the comprehensive profiling of impurities is a crucial aspect of quality control in the pharmaceutical industry. ijcrt.org

Overview of Rupatadine (B1662895) Impurity 13: Nomenclature and Structural Identity

Rupatadine Impurity 13 is a compound associated with the antihistamine drug, rupatadine. ontosight.ai The identification and control of this impurity are essential for maintaining the quality and safety of the final rupatadine drug product. ontosight.ai

The systematic chemical name for this compound provides a detailed description of its molecular structure.

To ensure unambiguous identification, this compound is assigned specific registry numbers.

| Identifier | Value |

| CAS Number | 732962-71-9. ontosight.aitheclinivex.com |

| DTXSID | DTXSID401102885. ontosight.ai |

CAS (Chemical Abstracts Service) Number and DTXSID (Distributed Structure-Searchable Toxicity) are unique identifiers for chemical substances.

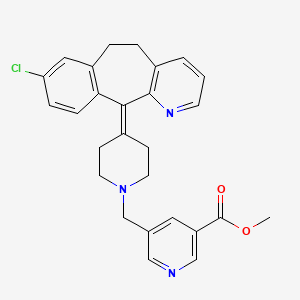

This compound possesses a complex molecular architecture. ontosight.ai Its structure is characterized by a multi-ring system and several key functional groups that contribute to its chemical properties. ontosight.ai The core structure includes a tricyclic system composed of a chloro-substituted benzene (B151609) ring fused to a cyclohepta[1,2-b]pyridine system. ontosight.ai Attached to this core is a piperidine (B6355638) ring, which is further substituted with a methyl-3-pyridinecarboxylate group. ontosight.ai

The key functional groups present in this compound include:

Aromatic rings: A benzene and a pyridine (B92270) ring. ontosight.ai

Heterocyclic rings: A pyridine and a piperidine ring. ontosight.ai

Halogen: A chloro group attached to the benzo-cyclohepta-pyridine core. ontosight.ai

Alkene: An exocyclic double bond connecting the piperidine ring to the tricyclic system.

Tertiary amine: The nitrogen atom within the piperidine ring.

Ester: A methyl carboxylate group on the pyridine ring. ontosight.ai

The intricate arrangement of these rings and functional groups defines the specific chemical identity and behavior of this compound. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

732962-71-9 |

|---|---|

Molecular Formula |

C27H26ClN3O2 |

Molecular Weight |

460.0 g/mol |

IUPAC Name |

methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |

InChI Key |

ZRHLFYRIEPVVBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Synthesis and Formation Pathways of Rupatadine Impurity 13

Elucidation of Synthetic Routes Leading to Rupatadine (B1662895) Impurity 13 Formation

Rupatadine Impurity 13, chemically identified as Methyl 5-[[4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netheteroletters.orgcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]methyl]-3-pyridinecarboxylate, is a known related substance of rupatadine. ontosight.ai Its formation is intrinsically linked to the synthesis of rupatadine itself. The core structure of this impurity shares the tricyclic benzocycloheptapyridine ring system and the piperidinylidene moiety with the active pharmaceutical ingredient (API). The key distinction lies in the substituent on the pyridine (B92270) ring.

The synthesis of rupatadine involves the N-alkylation of desloratadine (B1670295) with a substituted pyridine methyl derivative. heteroletters.orggoogle.com Variations in the starting materials or side reactions during this process can lead to the formation of Impurity 13. Specifically, if the pyridine-containing starting material has a methyl carboxylate group at the 3-position instead of the methyl group found in rupatadine, the resulting product of the condensation with desloratadine would be this compound.

Identification of Precursor and Intermediate Contributions to Impurity Genesis

The genesis of this compound can be traced back to specific precursors and intermediates used in the manufacturing process of rupatadine. The primary precursors that can contribute to the formation of this impurity are:

Desloratadine: This is a key intermediate in the synthesis of rupatadine and, consequently, its impurities. heteroletters.org

A Substituted Pyridine Derivative: Instead of 5-methyl-3-chloromethyl pyridine used for the synthesis of rupatadine, the use of a pyridine derivative with a methyl carboxylate group at the 3-position would directly lead to the formation of Impurity 13. heteroletters.org

During the process development of rupatadine fumarate (B1241708), several process-related impurities have been identified. heteroletters.org These can arise from unreacted intermediates or side reactions. For instance, the presence of impurities in the starting material, 5-methyl-nicotinic acid, could lead to the formation of undesired related compounds. heteroletters.org

Degradation Pathways and Stressor-Induced Formation of this compound

Forced degradation studies are crucial in identifying potential impurities that can form when a drug substance is exposed to various stress conditions. nih.govnih.gov These studies help to establish the stability-indicating nature of analytical methods and provide insight into the degradation pathways. nih.govnih.gov

Oxidative Degradation Mechanisms

Rupatadine has been found to be particularly susceptible to oxidative stress. researchgate.netnih.govnih.gov Studies have shown significant degradation of rupatadine when exposed to oxidizing agents like hydrogen peroxide. researchgate.netnih.govnih.gov One of the major degradation products identified under oxidative stress is rupatadine N-oxide. nih.govscilit.com This occurs through the oxidation of the nitrogen atom in the pyridine ring. nih.gov While rupatadine N-oxide is a distinct impurity, the conditions that favor oxidation could potentially also lead to modifications of the side chains, although the direct formation of Impurity 13 through this mechanism is not explicitly detailed in the provided results.

Thermal and Photolytic Degradation Processes

Similar to hydrolytic stress, rupatadine exhibits only slight degradation under thermal and photolytic stress. researchgate.netnih.govnih.gov This suggests that while high temperatures and exposure to light can induce some level of degradation, they are not the primary pathways for the formation of significant impurities. researchgate.netnih.govnih.gov The specific degradation products formed under these conditions are not always fully characterized, but major structural changes leading to the formation of Impurity 13 from rupatadine are not indicated to be a primary concern.

Influence of Manufacturing Process Variables on Impurity Profile

The impurity profile of rupatadine is significantly influenced by the manufacturing process variables. The control of these variables is essential to minimize the formation of impurities, including Impurity 13.

Key factors include:

Quality of Starting Materials: The purity of precursors like desloratadine and the substituted pyridine derivative is paramount. heteroletters.orgtsijournals.com Impurities in these starting materials will directly translate into impurities in the final product.

Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvents and bases can all impact the formation of side products. google.comgoogle.com For example, the use of certain solvents can promote the formation of specific impurities. google.com

Purification Processes: The effectiveness of the purification steps used to isolate and purify rupatadine is critical in removing any process-related impurities and degradation products. heteroletters.org

Regulatory bodies like the ICH provide guidelines on the acceptable levels of known and unknown impurities in drug substances. tsijournals.com Therefore, a thorough understanding and control of the manufacturing process are necessary to ensure the quality and safety of rupatadine. tsijournals.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Rupatadine Impurity 13

Chromatographic Separations for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Rupatadine (B1662895). Chromatographic techniques are fundamental to this process, providing the necessary resolution to separate the main compound from its various impurities.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Rupatadine and its related substances due to its high resolution, sensitivity, and reproducibility. ijpsjournal.com Stability-indicating HPLC methods are specifically designed to separate the API from any degradation products or process-related impurities that might be present. ijpsjournal.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Rupatadine impurities. nih.gov Method development involves a systematic approach to optimize separation, followed by rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov

Validation of an RP-HPLC method confirms its linearity, precision, accuracy, specificity, and robustness. For instance, a validated method for Rupatadine and its main impurity, Desloratadine (B1670295), demonstrated linearity over a concentration range of 2-160 μg/mL for Rupatadine and 0.4-8 μg/mL for Desloratadine. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are crucial for controlling impurities at low levels. In one validated method, the LOQ for Desloratadine was found to be 0.25 μg/ml. scholarsresearchlibrary.com Accuracy is often confirmed through recovery studies, with results typically falling within a 98.0% to 102.5% range for known impurities. scholarsresearchlibrary.com

Table 1: Example of RP-HPLC Method Validation Parameters for Rupatadine Impurity Analysis

| Parameter | Rupatadine | Impurity (e.g., Desloratadine) | Guideline |

|---|---|---|---|

| Linearity Range | 2-160 µg/mL | 0.4-8 µg/mL | Correlation coefficient (r²) > 0.998 |

| LOD | 0.63 µg/mL umt.edu.pk | 0.25 µg/mL scholarsresearchlibrary.com | Signal-to-Noise Ratio of 3:1 |

| LOQ | 1.91 µg/mL umt.edu.pk | 0.25 µg/mL scholarsresearchlibrary.com | Signal-to-Noise Ratio of 10:1 |

| Accuracy (% Recovery) | 99.08 - 100.25% umt.edu.pk | 98.0 - 102.5% scholarsresearchlibrary.com | Typically 80-120% |

| Precision (%RSD) | < 2.0% | < 2.0% | Relative Standard Deviation < 2% |

This table presents a compilation of typical validation data from various sources and should be considered illustrative.

To achieve a comprehensive separation of multiple Rupatadine impurities from the main API peak within a reasonable timeframe, gradient elution is often employed. researchgate.net This technique involves changing the composition of the mobile phase during the analytical run. A typical gradient program for Rupatadine analysis might start with a higher percentage of aqueous buffer and gradually increase the proportion of an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net

Optimization is key to resolving closely eluting peaks. For example, in one method, a gradient mixture of an acetate (B1210297) buffer (pH 6.0) and methanol was used to separate Rupatadine from four known impurities and three unknown degradation products within 15 minutes. nih.govnih.gov The gradient program is carefully adjusted to ensure adequate resolution (typically a resolution factor > 2) between all peaks of interest, including the main Rupatadine peak and its nearest impurities. nih.gov

Table 2: Illustrative Gradient Elution Program for Rupatadine Impurity Profiling

| Time (minutes) | Mobile Phase A (Buffer) % | Mobile Phase B (Organic Solvent) % |

|---|---|---|

| 0.0 | 60 | 40 |

| 2.0 | 60 | 40 |

| 10.0 | 20 | 80 |

| 12.0 | 60 | 40 |

| 15.0 | 60 | 40 |

This table is a representative example based on published methodologies. researchgate.net

The choice of both the stationary phase (the column) and the mobile phase is critical for achieving successful chromatographic separation. For Rupatadine impurity analysis, C18 (octadecyl silane) columns are frequently used due to their hydrophobic nature, which is well-suited for retaining and separating the moderately polar Rupatadine and its related compounds. scholarsresearchlibrary.com

Different brands and specifications of C18 columns, such as Unisphere C18 and Hypersil ODS, have been successfully used. nih.govscholarsresearchlibrary.com Other columns, like Hypersil BDS and Spherisorb CN, have also been employed, demonstrating that column selection is a key parameter to optimize for resolution and peak shape. nih.govresearchgate.net

The mobile phase typically consists of an aqueous buffer and an organic modifier. The pH of the buffer can significantly impact the retention time and peak shape of ionizable compounds like Rupatadine. Buffers such as sodium acetate, ammonium (B1175870) acetate, and potassium dihydrogen orthophosphate, with pH values adjusted between 2.8 and 6.0, are commonly reported. nih.govscholarsresearchlibrary.comresearchgate.net The organic component is usually HPLC-grade methanol or acetonitrile. The precise ratio and composition of the mobile phase are optimized to achieve the desired separation. nih.govscholarsresearchlibrary.com

Hyphenated Techniques in Chromatography

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for both the quantification and structural identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is an indispensable tool for the definitive identification of impurities, especially those present at trace levels. nih.govheteroletters.org While HPLC with UV detection is excellent for quantification, it does not provide structural information. LC-MS/MS provides the molecular weight and fragmentation patterns of an impurity, which are crucial for its structural elucidation. heteroletters.org

This technique has been used to identify process-related impurities and degradation products of Rupatadine. heteroletters.org For example, in forced degradation studies where Rupatadine was subjected to oxidative stress, an unknown degradation product was observed via HPLC. Subsequent analysis by LC-MS revealed a mass corresponding to an M+1 ion at m/z 433, suggesting the formation of Rupatadine N-oxide. nih.govheteroletters.org LC-MS/MS is also highly sensitive, with the ability to achieve a lower limit of quantification (LLOQ) in the range of 0.035-0.05 ng/mL for Rupatadine and its metabolites in complex matrices like human plasma, demonstrating its power for trace analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in pharmaceutical ingredients. thermofisher.com In the context of Rupatadine Impurity 13, GC-MS would be particularly useful if the impurity itself is volatile or if volatile reagents or byproducts associated with its formation are of interest.

The methodology involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. thermofisher.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of impurities in active pharmaceutical ingredients (APIs), a typical GC-MS system would consist of a gas chromatograph with a capillary column (e.g., a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column) coupled to a mass spectrometer. thermofisher.com The carrier gas is typically helium, and a temperature gradient program is used to facilitate the separation of compounds with different boiling points. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value |

| GC System | TRACE™ 1310 GC |

| Autosampler | TriPlus™ RSH™ |

| Column | TraceGOLD™ TG-WaxMS B (30 m x 0.25 mm I.D. x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C to 320 °C at 20 °C/min |

| Injection Volume | 1 µL |

| Split Ratio | 40:1 |

| MS System | Q Exactive™ GC Orbitrap™ MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250 °C |

| Transfer Line Temp | 250 °C |

This table presents a hypothetical set of parameters based on common industry practices for the analysis of volatile impurities in pharmaceuticals. thermofisher.com

The high resolution and accurate mass capabilities of modern GC-MS instruments, such as those employing Orbitrap technology, allow for the confident identification of unknown impurities by providing elemental composition data. thermofisher.com

Other Advanced Chromatographic Methods

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective method for the analysis of rupatadine and its impurities. mendeley.comakjournals.com This technique has been successfully applied to the stability-indicating analysis of rupatadine fumarate (B1241708) in bulk drug and tablet dosage forms. mendeley.comakjournals.com

In a typical HPTLC method for rupatadine, separation is achieved on aluminum plates pre-coated with silica (B1680970) gel 60F254. akjournals.com A suitable mobile phase, such as toluene–methanol–triethylamine (4:1:0.2, v/v/v), allows for good resolution and sharp, symmetrical peaks. akjournals.com Densitometric analysis is then performed at a specific wavelength, for instance, 264 nm, to quantify the separated components. akjournals.com

Table 2: HPTLC Method Parameters for Rupatadine Analysis

| Parameter | Description |

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60F254 |

| Mobile Phase | Toluene–methanol–triethylamine (4:1:0.2, v/v/v) |

| Chamber Saturation | 20 minutes with mobile phase |

| Application Volume | 10 µL |

| Development Distance | 80 mm |

| Detection | Densitometric scanning at 264 nm |

| Rupatadine Rf | 0.61 ± 0.02 |

This table outlines typical parameters for an HPTLC method developed for the analysis of rupatadine. akjournals.com

The method's linearity, precision, accuracy, and robustness are validated according to ICH guidelines to ensure its suitability for quantitative analysis. akjournals.comresearchgate.net HPTLC is particularly useful as a stability-indicating method because it can effectively separate the active pharmaceutical ingredient from its degradation products. akjournals.comresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that has been successfully employed for the analysis of rupatadine in pharmaceutical formulations. researchgate.netnih.gov MEKC is particularly advantageous for separating both charged and neutral molecules, making it a versatile tool for impurity profiling. wikipedia.org

A validated stability-indicating MEKC method for rupatadine typically utilizes a fused-silica capillary. nih.gov The background electrolyte (BGE) often consists of a borate (B1201080) buffer with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) at a concentration above its critical micelle concentration. nih.govwikipedia.org The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

Table 3: Representative MEKC Method Parameters for Rupatadine

| Parameter | Value |

| Capillary | Fused-silica (50 µm i.d., 40 cm effective length) |

| Background Electrolyte | 15 mM Borate buffer with 25 mM SDS, pH 10 |

| Applied Voltage | 25 kV |

| Capillary Temperature | 35 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | Photodiode array at 205 nm |

| Internal Standard | Nimesulide |

The parameters in this table are based on a validated MEKC method for the analysis of rupatadine. nih.gov

The method's linearity, specificity, and stability-indicating capability are established through degradation studies, demonstrating no interference from excipients. nih.gov

Supercritical Fluid Chromatography (SFC) is gaining traction in the pharmaceutical industry for impurity profiling due to its advantages in terms of speed, reduced solvent consumption, and unique selectivity compared to traditional liquid chromatography. nih.govvub.be SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. twistingmemoirs.com

The development of an SFC method for impurity profiling involves screening a diverse set of stationary phases to find the optimal separation conditions. nih.gov The selectivity in SFC can be significantly influenced by small amounts of mobile phase additives (0.1-1%) and temperature optimization. nih.gov While not as widely practiced as HPLC for impurity profiling, recent advancements in SFC instrumentation have led to significant improvements in sensitivity and reproducibility. nih.gov

Table 4: Key Considerations for SFC Method Development in Impurity Profiling

| Parameter | Influence on Separation |

| Stationary Phase | A diverse set of columns should be screened to achieve desired selectivity. |

| Co-solvent | Methanol is a common co-solvent; its percentage affects retention. |

| Additive | Small amounts of additives (e.g., isopropylamine) can significantly impact peak shape and selectivity. |

| Back-pressure | Maintained at a constant level (e.g., 150 bar) to keep the mobile phase in a supercritical state. |

| Temperature | Can be optimized to fine-tune selectivity. |

This table highlights critical parameters that are optimized during the development of an SFC method for pharmaceutical impurity analysis. nih.govnih.gov

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the precise identification of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. illinois.edu The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei, and any structural changes in an impurity compared to the parent drug will be reflected in the NMR data. sigmaaldrich.com

For the characterization of rupatadine impurities, NMR experiments are typically performed on high-field spectrometers (e.g., 400 MHz). The samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 5: Illustrative NMR Data for a Rupatadine-Related Compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 2.11-2.16 (m, 8H), 2.28-2.31 (m, 6H), 2.56 (m, 4H), 2.74-2.8 (m, 4H), 3.2-3.29 (m, 4H), 3.47 (s, 4H), 7.01-7.03 (d, J= 8.1 Hz, 2H), 7.18-7.21 (d, J= 8.4 Hz, 2H), 7.25-7.26 (d, J = 2.1 Hz, 2H), 7.52-7.54 (d, J = 6.6 Hz, 2H), 7.58 (s, 1H), 8.29-8.30 (d, J = 3.9 Hz, 2H), 8.33-8.34 (d, J = 1.5 Hz, 2H) |

| ¹³C | Data would be acquired and interpreted to identify specific carbon environments. |

This table provides an example of ¹H NMR data reported for a rupatadine-related substance, demonstrating the level of detail obtained from such analysis. heteroletters.org

By comparing the ¹H and ¹³C NMR spectra of this compound with that of the parent rupatadine molecule, the specific structural modifications of the impurity can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Rupatadine, and by extension its impurities which share a core structure, displays characteristic absorption bands. For instance, the spectrum of Rupatadine shows distinctive peaks corresponding to C-H stretching of the aromatic and aliphatic groups. Specifically, characteristic absorptions have been noted at 3398.89 cm⁻¹ and in the range of 2982.02-2934.06 cm⁻¹ which correspond to >CH and aromatic >CH stretching, respectively. Furthermore, peaks observed at 1509.95 cm⁻¹ and 1452.92 cm⁻¹ are indicative of >C=C< ring stretching within the molecule's structure. Analysis of the IR spectrum of an impurity like this compound would involve comparing its spectral features to those of the parent Rupatadine molecule to identify any structural modifications, such as the addition or alteration of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis region. The extensive conjugated system of aromatic rings in the Rupatadine molecule acts as a strong chromophore, making it suitable for UV-Vis detection. researchgate.netresearchgate.net

Studies have consistently identified the maximum absorbance (λmax) for Rupatadine in the range of 244 nm to 246 nm when dissolved in solvents like methanol. researchgate.netresearchgate.netderpharmachemica.com This characteristic absorbance is the principle behind the quantitative analysis of Rupatadine and its impurities using spectrophotometric methods and is the basis for setting the detection wavelength in High-Performance Liquid Chromatography (HPLC) systems. scholarsresearchlibrary.comderpharmachemica.com The analysis of this compound would utilize this chromophoric property for its detection and quantification, with the assumption that the core chromophore remains intact.

Method Validation Parameters for this compound Analysis

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines. scholarsresearchlibrary.comijpsjournal.com Validation confirms that the method is reliable, reproducible, and accurate for the quantification of impurities like this compound. ijpsjournal.com Key validation parameters include specificity, selectivity, linearity, range, limits of detection and quantification, precision, and accuracy. ijpsjournal.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients. nih.gov For Rupatadine impurity analysis, this is typically demonstrated through forced degradation studies. scholarsresearchlibrary.comnih.gov In these studies, Rupatadine is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. scholarsresearchlibrary.comnih.gov

A stability-indicating method must be able to separate the main Rupatadine peak from all potential impurities and degradation products. nih.gov For example, in one study, Rupatadine showed significant degradation under oxidative stress (using 30% H₂O₂) but was relatively stable under hydrolytic, thermal, and photolytic conditions. scholarsresearchlibrary.com The developed HPLC method was able to resolve the impurity peaks from the parent drug peak, with the purity of the peaks being confirmed by a photodiode array (PDA) detector. scholarsresearchlibrary.com Such studies confirm that the method is specific for the determination of Rupatadine and its related substances. scholarsresearchlibrary.comnih.gov

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. nih.gov For impurity quantification, this is established by preparing a series of solutions of the impurity standard at different concentrations, typically from the Limit of Quantification (LOQ) to 150% of the specification level. scholarsresearchlibrary.com The response is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. scholarsresearchlibrary.com

| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |

| Rupatadine Fumarate | 10 - 60 | 0.9996 | y = 53294x + 359796 |

| Rupatadine | 17.04 - 85.20 | 1.0000 | y = 95464x - 6164 |

| Desloratadine (Impurity) | LOQ to 150% of spec. level | 0.999 | y = 47504x + 3759 |

| Rupatadine | LOQ to 150% of spec. level | 0.998 | y = 32631x + 3694 |

| Rupatadine Fumarate | 2 - 10 | 0.9995 | y = 0.047x + 0.0034 |

Data sourced from multiple studies analyzing Rupatadine and its impurities. scholarsresearchlibrary.comresearchgate.netderpharmachemica.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. umt.edu.pk The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable levels of precision and accuracy. umt.edu.pk These values are crucial for quantifying trace-level impurities. They are often determined based on the signal-to-noise ratio of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ. scholarsresearchlibrary.comnih.gov

| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) |

| Desloratadine (Impurity) | RP-HPLC | 0.1 | 0.25 |

| Rupatadine | RP-HPLC | 0.05 | 0.2 |

| Rupatadine Fumarate | RP-HPLC | 0.026 | 0.056 |

| Rupatadine | RP-HPLC | 0.63 | 1.91 |

| Rupatadine Fumarate | UV-Spectrophotometry | 0.1 | 0.3 |

Data compiled from various validated analytical methods for Rupatadine and its impurities. scholarsresearchlibrary.comresearchgate.netderpharmachemica.comresearchgate.net

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). scholarsresearchlibrary.comnih.gov Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. scholarsresearchlibrary.comnih.gov

For precision, multiple preparations of a sample spiked with the impurity are analyzed, and the %RSD of the results is calculated. scholarsresearchlibrary.com For accuracy, the percentage of the spiked impurity that is recovered by the analytical method is determined. scholarsresearchlibrary.com

| Parameter | Analyte | Specification Level | Result |

| Precision (%RSD) | Desloratadine (Impurity) | - | < 2% |

| Intra-day Precision (%RSD) | Rupatadine Fumarate | - | 0.68 |

| Inter-day Precision (%RSD) | Rupatadine Fumarate | - | 0.61 |

| Accuracy (% Recovery) | Desloratadine (Impurity) | LOQ, 50%, 100%, 150% | 98.0% to 102.5% |

| Accuracy (% Recovery) | Rupatadine Fumarate | 80%, 100%, 120% | 99.06% to 100.60% |

| Accuracy (% Recovery) | Rupatadine | - | 99.08% to 100.25% |

Results from precision and accuracy studies for Rupatadine and its known impurities. scholarsresearchlibrary.comderpharmachemica.comresearchgate.net

Robustness and Solution Stability Evaluation

The validation of an analytical method intended for the quantification of pharmaceutical impurities, such as this compound, necessitates a thorough evaluation of its robustness and the stability of the analyte in solution. nih.gov These studies are critical to ensure that the method is reliable and reproducible under the variable conditions of routine laboratory use. scholarsresearchlibrary.com

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This evaluation provides an indication of its reliability during normal usage. For high-performance liquid chromatography (HPLC) methods, which are commonly employed for impurity analysis, several parameters are intentionally varied to assess the method's robustness. While specific experimental data for this compound is not detailed in the available literature, a typical robustness study would involve altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.2 mL/min).

Column temperature (e.g., ±5°C).

The pH of the mobile phase buffer (e.g., ±0.2 units).

The composition of the mobile phase (e.g., ±2% absolute for organic solvents). derpharmachemica.com

The impact of these variations on the analytical results, particularly on system suitability parameters like peak resolution, tailing factor, and theoretical plates, is meticulously recorded. The method is considered robust if the results remain within acceptable criteria, demonstrating its suitability for transfer between different laboratories and instruments. scholarsresearchlibrary.com

Below is a representative data table illustrating typical parameters and acceptance criteria for a robustness study of an HPLC method for impurity analysis.

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |

| Column Temperature | 40°C | ± 5°C |

| Mobile Phase pH | 3.0 | ± 0.2 |

| Organic Phase Composition | Acetonitrile:Buffer (50:50 v/v) | ± 2% absolute |

Solution Stability

Solution stability studies are conducted to determine the time frame during which the sample and standard solutions remain stable without significant degradation under specified storage conditions. This ensures that the analytical results are not compromised by changes in the analyte's concentration between the time of preparation and analysis.

For this compound, this would involve preparing solutions of the reference standard and spiked samples at a known concentration. These solutions would then be stored under various conditions, such as refrigeration (2-8°C) and ambient laboratory temperature (e.g., 25°C). derpharmachemica.com Aliquots are tested at predetermined time intervals (e.g., 0, 12, 24, and 48 hours) against a freshly prepared standard solution. umt.edu.pk The stability is assessed by comparing the assay results and chromatographic purity over time. The solutions are considered stable if the deviation in concentration and the increase in total impurities remain within predefined limits, typically not more than a 2% change from the initial value.

Impurity Reference Standards and Certified Reference Materials (CRMs)

The accurate identification and quantification of impurities in a drug substance are contingent upon the availability of high-quality reference standards. For this compound, the use of a well-characterized reference standard is indispensable for analytical method development, validation, and routine quality control (QC) in pharmaceutical manufacturing. synzeal.com

An impurity reference standard is a highly purified compound that is used as a benchmark for comparison. theclinivex.com These standards are essential for several key analytical applications:

Peak Identification: In chromatographic techniques like HPLC, the reference standard for this compound is used to confirm the identity of the impurity peak in a sample of the Rupatadine active pharmaceutical ingredient (API) by comparing retention times.

Method Validation: During method validation, the reference standard is crucial for establishing specificity (the ability to assess the analyte in the presence of other components), accuracy (by performing recovery studies), and linearity. nih.gov

Quantification: The standard is used to prepare calibration curves or as a single-point standard to accurately calculate the concentration of this compound in test samples.

Certified Reference Materials (CRMs) represent a higher level of quality and assurance. A CRM is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While specific CRMs for this compound are not widely documented, the use of such materials, when available, provides the highest level of confidence in analytical measurements, which is critical for regulatory submissions and ensuring product quality. Suppliers of pharmaceutical reference standards provide materials that are integral to these analytical processes. pharmaffiliates.com

Control Strategies and Regulatory Aspects of Rupatadine Impurity 13 in Pharmaceutical Development

Regulatory Frameworks for Impurity Control

A robust regulatory framework governs the control of impurities in pharmaceuticals, with the International Council for Harmonisation (ICH) guidelines serving as a cornerstone for global harmonization. pharmaffiliates.combiotech-spain.com These guidelines provide a scientific and risk-based approach to ensure the quality of drug substances and products. propharmagroup.com

International Council for Harmonisation (ICH) Guidelines (Q3A, Q3C, M7)

Several ICH guidelines are pivotal in the management of pharmaceutical impurities, including Rupatadine (B1662895) Impurity 13.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the control of impurities in new active pharmaceutical ingredients (APIs) that are produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities. biotech-spain.comich.org Organic impurities, which can arise during manufacturing or storage, are a primary focus. ich.org These can include starting materials, by-products, intermediates, and degradation products. ich.org

ICH Q3C(R9): Impurities: Guideline for Residual Solvents This guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. europa.eugmp-compliance.org Solvents are classified based on their toxicity, with strict limits placed on those that are known to cause unacceptable toxicities (Class 1) and those with less severe toxicity (Class 2). tga.gov.aushimadzu.com The guideline encourages the use of less toxic solvents (Class 3) whenever practical. tga.gov.au

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline provides a framework for the assessment and control of mutagenic impurities that could pose a carcinogenic risk. europa.euich.org It complements the Q3A and Q3B guidelines by providing specific guidance for impurities that are DNA reactive. ich.orgich.org A key aspect of ICH M7 is the application of a risk-based approach to establish acceptable intakes for these impurities. europa.euich.org The guideline outlines a process for identifying, categorizing, qualifying, and controlling mutagenic impurities. toxhub-consulting.com

Impurity Classification and Thresholds for Reporting and Qualification

ICH guidelines classify impurities and set clear thresholds for their management. biotech-spain.com Impurities are broadly categorized as organic, inorganic, and residual solvents. biotech-spain.com For organic impurities, specific thresholds trigger the need for reporting, identification, and qualification. biotech-spain.comich.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgeuropa.eu

Qualification Threshold: The level above which an impurity must be assessed for its biological safety. ich.orgeuropa.eu

These thresholds are determined based on the maximum daily dose of the drug. ich.org Any impurity present above the qualification threshold that has not been adequately evaluated in safety and clinical studies may require additional toxicological studies to justify its level. ich.org

Risk-Based Approaches to Impurity Management

A risk-based approach is fundamental to the modern management of pharmaceutical impurities. propharmagroup.comraps.org This involves a thorough understanding of the manufacturing process and the potential for impurity formation. raps.org

Early Identification and Mechanistic Understanding of Impurity Formation

The early identification of potential impurities is a proactive measure to control them effectively. registech.com This involves a detailed examination of the synthetic route of the drug substance. registech.com For Rupatadine, this would include analyzing the potential for the formation of Impurity 13 from starting materials, intermediates, or side reactions. unr.edu.ar Understanding the chemical reactions and conditions involved in the synthesis is crucial for predicting and identifying potential impurities. ich.org Techniques like forced degradation studies can be employed to intentionally degrade the drug substance under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation) to identify potential degradation products. registech.comnih.gov

A mechanistic understanding of how an impurity is formed is critical for developing effective control strategies. spirochem.com For instance, if Rupatadine Impurity 13 is formed due to a specific reaction condition, that condition can be modified to minimize its formation. spirochem.com

Process Capability Assessment for Impurity Rejection and Removal Efficiency

Once an impurity is identified, it is essential to assess the capability of the manufacturing process to control it. This involves evaluating the efficiency of each step in the process to either prevent the formation of the impurity or remove it. nih.gov This "purge factor" analysis is a key component of a risk-based approach, especially for potentially mutagenic impurities. europeanpharmaceuticalreview.com By demonstrating that the process can effectively remove an impurity to a level below the established threshold, extensive analytical testing at later stages may be reduced. nih.goveuropeanpharmaceuticalreview.com This requires robust and sensitive analytical methods to accurately quantify the impurity at various process stages. biopharminternational.com

Mitigation Strategies in Chemical Synthesis and Manufacturing

Several strategies can be employed during the chemical synthesis and manufacturing process to mitigate the formation of this compound.

Optimization of Reaction Conditions: Modifying reaction parameters such as temperature, pressure, pH, and reaction time can significantly impact the formation of impurities. zamann-pharma.com For example, adjusting the pH to a neutral or basic environment can inhibit certain reactions that lead to impurity formation. zamann-pharma.comfda.gov

Selection of High-Purity Raw Materials: The quality of starting materials and reagents is critical. zamann-pharma.com Using high-purity materials can prevent the introduction of impurities that could react to form new impurities during the synthesis. zamann-pharma.com

Purification Techniques: Implementing effective purification steps, such as crystallization, chromatography, or extraction, is crucial for removing impurities from the final drug substance. alsglobal.com The choice of purification method depends on the physicochemical properties of the impurity and the drug substance.

Formulation Design: In some cases, the formulation of the final drug product can be designed to inhibit the formation of degradation products. fda.gov For instance, the inclusion of antioxidants can prevent oxidative degradation. fda.gov

Process Control and Monitoring: Implementing in-process controls and monitoring key process parameters can help ensure that the process remains within the desired operating range to minimize impurity formation. intertek.com

Table 1: Key ICH Guidelines for Impurity Control

| Guideline | Title | Scope |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Focuses on impurities arising during the manufacturing or storage of active pharmaceutical ingredients (APIs). biotech-spain.com |

| ICH Q3C(R9) | Impurities: Guideline for Residual Solvents | Classifies residual solvents by toxicity and establishes permissible daily exposure limits. europa.eu |

| ICH M7(R2) | Assessment and Control of DNA Reactive (Mutagenic) Impurities | Provides a framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk. europa.eu |

Table 2: Thresholds for Impurities in New Drug Substances (based on ICH Q3A)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table provides a simplified overview. For detailed and specific thresholds, refer to the official ICH Q3A(R2) guideline. ich.org

Raw Material Quality Control and Supplier Qualification

The quality of raw materials is a foundational element in controlling the impurity profile of the final drug substance. Impurities present in starting materials or reagents can be carried through the synthetic process and contaminate the final API. iajps.com The synthesis of Rupatadine involves key starting materials, and their purity is paramount to minimizing the formation of byproducts, including this compound.

A comprehensive control strategy begins with establishing stringent quality specifications for all incoming raw materials. This includes the primary starting materials, solvents, and reagents used in the synthesis of Rupatadine. The impurity profile for starting materials can be developed based on a thorough understanding of the manufacturing process used to synthesize them. iajps.com For instance, in one synthetic route for Rupatadine, 5-methyl-3-pyridylmethanol is a key intermediate. heteroletters.org If this intermediate contains related pyridine (B92270) impurities, they could potentially react to form undesired side products.

Supplier qualification is an equally critical component. Pharmaceutical manufacturers must ensure that their suppliers adhere to Good Manufacturing Practices (GMP) and can consistently provide materials that meet the established quality criteria. pharmacompass.com This involves a rigorous qualification process, including audits of the supplier's manufacturing facilities and quality systems, and routine testing of incoming materials to verify their identity, purity, and quality. A robust supplier qualification program helps ensure a reliable and consistent supply of high-quality raw materials, which is the first line of defense in impurity control. iajps.com

Table 1: Key Raw Materials in Rupatadine Synthesis and Potential for Impurity Formation

| Raw Material/Intermediate | Potential Related Impurity | Consequence on Final API | Control Method |

| Desloratadine (B1670295) (Impurity B) | Unreacted starting material | Presence as a known impurity in the final product. heteroletters.org | HPLC testing against a reference standard; Setting strict acceptance limits in raw material specifications. |

| 5-methyl-3-chloromethyl pyridine (Impurity A) | Unreacted starting material or side-reaction products. heteroletters.org | Can react further to form quaternary impurities like Impurity 13. heteroletters.orggoogleapis.com | Purity assessment by GC or HPLC; Qualification of suppliers. |

| 5-methylnicotinic acid | Dimeric or other related acid impurities | Potential to form corresponding impurities in subsequent steps. | Titration, HPLC, and melting point analysis; Sourcing from qualified vendors. |

| Solvents (e.g., Toluene, DMF) | Organic volatile impurities, water content | Can affect reaction kinetics and lead to side reactions. heteroletters.org | Gas Chromatography (GC) for residual solvents; Karl Fischer titration for water content. |

Optimization of Synthetic Processes and Reaction Conditions

The synthetic pathway to Rupatadine can generate several process-related impurities if not carefully controlled. heteroletters.org The formation of this compound, which is a quaternary pyridinium (B92312) salt, is indicative of a side reaction, likely an N-alkylation of the Rupatadine molecule itself with a reactive intermediate such as 5-methyl-3-chloromethyl pyridine. qcchemical.comheteroletters.org Gaining insight into the factors that cause the formation of such impurities provides valuable guidance for improving the synthetic procedure.

Process optimization involves a systematic investigation of critical process parameters (CPPs) to establish operating ranges that minimize impurity formation while maximizing yield and product quality. Key parameters that influence the formation of byproducts in Rupatadine synthesis include:

Reaction Temperature: Controlling the temperature is crucial, as higher temperatures can accelerate side reactions. For the condensation step, maintaining a specific temperature range can prevent the formation of quaternary impurities. googleapis.com

Choice of Base and Solvent: The type of base and solvent system used in the N-alkylation step can significantly impact the reaction's selectivity and the generation of impurities. The use of dimethylformamide (DMF) as a solvent has been noted to affect impurity levels. heteroletters.org

Stoichiometry of Reactants: The molar ratio of reactants, particularly the alkylating agent (e.g., 5-methyl-3-chloromethyl pyridine), must be carefully controlled. An excess of the alkylating agent can increase the likelihood of secondary reactions leading to quaternary impurities. googleapis.com

Reaction Time: Prolonged reaction times can lead to the formation of degradation products or further reactions of the desired product.

Forced degradation studies are often employed to understand the stability of the drug substance and to identify potential degradation pathways under various stress conditions (acid, base, oxidation, heat, light). scholarsresearchlibrary.comresearchgate.net Rupatadine has been found to be particularly susceptible to oxidative degradation. scholarsresearchlibrary.comresearchgate.net This knowledge helps in designing a robust manufacturing process and defining appropriate storage conditions to prevent impurity formation throughout the product's shelf life.

Table 2: Impact of Process Parameters on Rupatadine Impurity Formation

| Process Parameter | Impact on Impurity Formation | Optimization Strategy |

| Temperature | Elevated temperatures can increase the rate of side reactions, leading to higher levels of dimeric and quaternary impurities. googleapis.com | Define and maintain a narrow, lower temperature range for critical reaction steps. |

| Reagent Stoichiometry | Excess of the alkylating agent can drive the formation of quaternary impurities like Impurity 13. googleapis.com | Use the minimum effective amount of the alkylating agent; implement precise dosing controls. |

| Solvent System | The polarity and reactivity of the solvent can influence reaction pathways and impurity profiles. heteroletters.org | Screen various solvents to find one that maximizes yield while minimizing byproduct formation. |

| Reaction Time | Extended reaction times may lead to the degradation of the product or the formation of more complex impurities. | Monitor reaction progress using in-process controls (e.g., HPLC) to stop the reaction at the optimal point. |

Implementation of Purification Techniques

Even with optimized synthesis, trace levels of impurities may still be present in the crude drug substance. Therefore, effective purification techniques are essential to ensure the final API meets the stringent purity requirements set by regulatory bodies like the ICH. nih.gov The selection of a purification method depends on the physicochemical properties of the API and the impurities that need to be removed.

For Rupatadine, common purification methods include:

Recrystallization: This is often the primary method for purifying the final API. The selection of an appropriate solvent system is critical. The ideal solvent will have high solubility for Rupatadine at an elevated temperature and low solubility at a cool temperature, while impurities remain soluble at the lower temperature. Ethanol is a commonly used solvent for the recrystallization of Rupatadine Fumarate (B1241708). googleapis.com

Column Chromatography: While highly effective, chromatography is often more expensive and complex to implement on an industrial scale. It is typically used for isolating and characterizing impurities or for removing impurities that are difficult to separate by crystallization. heteroletters.org However, some Rupatadine impurities have been noted to be unstable on silica (B1680970) gel, making this method challenging. heteroletters.org

A significant challenge in the purification of Rupatadine is that certain impurities, such as dimer impurities, have poor solubility, making their removal from the final product difficult. googleapis.com This underscores the importance of controlling their formation during the synthesis itself, rather than relying solely on downstream purification. Developing and validating analytical methods, such as RP-HPLC, is crucial to accurately quantify the levels of impurities like Impurity 13 before and after purification to demonstrate the effectiveness of the process. researchgate.netscispace.com

Table 3: Comparison of Purification Techniques for Rupatadine

| Purification Technique | Principle | Applicability for this compound | Advantages | Disadvantages |

| Recrystallization | Difference in solubility between the API and impurities in a given solvent system. | Effective if Impurity 13 has different solubility characteristics than Rupatadine Fumarate in the chosen solvent. | Cost-effective, scalable, can remove a wide range of impurities. | May not be effective for impurities with similar solubility; can lead to yield loss. googleapis.com |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Highly effective for separating structurally similar compounds. | High resolution and specificity. | More costly, complex, and may not be suitable for unstable compounds. heteroletters.org |

| Washing/Trituration | Suspending the crude product in a solvent in which the API is insoluble but impurities are soluble. | Can remove highly soluble impurities from the crude Rupatadine base or salt. | Simple, quick, and can improve purity before final recrystallization. | Limited effectiveness; depends heavily on solubility differences. |

Integration of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. iajps.comnih.gov The QbD framework is particularly effective for developing a comprehensive control strategy for impurities like this compound. iajps.com

The QbD process involves several key elements:

Define a Quality Target Product Profile (QTPP): This outlines the prospective quality characteristics of the drug product, including identity, purity, and strength. For Rupatadine, the QTPP would specify a strict limit for any single unknown impurity, including Impurity 13. nih.gov

Identify Critical Quality Attributes (CQAs): CQAs are physical, chemical, or biological attributes that must be within an appropriate limit to ensure the desired product quality. The level of this compound is a CQA, as it is a measure of product purity and could potentially impact safety. iajps.comnih.gov

Perform Risk Assessment: This step links material attributes (Critical Material Attributes - CMAs) and process parameters (Critical Process Parameters - CPPs) to the CQAs. For Impurity 13, risk assessment would identify the raw materials (e.g., purity of 5-methyl-3-chloromethyl pyridine) and process steps (e.g., reaction temperature, time) that pose a high risk of its formation. nih.govdergipark.org.tr Research on Rupatadine has successfully used QbD principles to identify CMAs and CPPs to establish a safe manufacturing process. mdpi.com

Develop a Design Space: Through experimentation, such as Design of Experiments (DoE), a design space can be established. This is the multidimensional combination of input variables (e.g., CMAs, CPPs) that has been demonstrated to provide assurance of quality. Operating within the design space ensures that the level of Impurity 13 remains below its acceptance criteria. nih.gov

Implement a Control Strategy: The control strategy is a planned set of controls derived from product and process understanding that ensures process performance and product quality. For this compound, this strategy integrates controls on raw materials (supplier qualification, material specifications), in-process controls on CPPs during synthesis, and final product testing with a validated analytical method. nih.govnih.gov This holistic approach ensures that the impurity is controlled throughout the lifecycle of the product.

By integrating QbD principles, a manufacturer can move from a reactive "testing to quality" approach to a proactive "building quality in" paradigm, ensuring that impurities like this compound are consistently controlled.

Table 4: Application of QbD Elements for Control of this compound

| QbD Element | Application to this compound |

| Quality Target Product Profile (QTPP) | Purity: Rupatadine drug substance must meet ICH thresholds for specified and unspecified impurities. |

| Critical Quality Attribute (CQA) | Level of this compound (must be below the qualified safety threshold, e.g., <0.10% if unspecified). tsijournals.com |

| Critical Material Attributes (CMAs) | Purity of Desloratadine and 5-methyl-3-chloromethyl pyridine; absence of reactive contaminants. heteroletters.org |

| Critical Process Parameters (CPPs) | Condensation reaction temperature, stoichiometry of reactants, reaction time. googleapis.com |

| Control Strategy | Stringent specifications for raw materials, in-process monitoring of CPPs, validated RP-HPLC method for final release testing, and stability monitoring. |

Future Research Directions and Methodological Advancements for Rupatadine Impurity 13

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Future research will prioritize the development of more sensitive and specific analytical methods for the detection and quantification of Rupatadine (B1662895) Impurity 13, particularly at trace levels. While standard High-Performance Liquid Chromatography (HPLC) methods are foundational, the advancement lies in the coupling of these separation techniques with sophisticated detection technologies. ijfmr.com

Hyphenated techniques are at the forefront of this evolution. ijfmr.com The integration of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), offers unparalleled sensitivity and specificity for identifying and characterizing impurities. resolvemass.cachemass.si These methods allow for the detection of impurities at nanogram levels, which might be missed by conventional techniques. ijfmr.com

Further advancements are expected in the application of techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which combines the separation power of LC with the structural elucidation capabilities of NMR spectroscopy. ijfmr.comajrconline.org This allows for a more definitive identification of the impurity's structure directly from the separated sample.

Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling

| Technique | Principle | Advantages for Rupatadine Impurity 13 Analysis |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for detection and structural analysis. | High sensitivity and selectivity; provides molecular weight and fragmentation data for structural confirmation. |

| UHPLC-HRMS | Utilizes ultra-high-pressure liquid chromatography for faster, higher-resolution separations, coupled with high-resolution mass spectrometry. | Sub-ppm mass accuracy for unambiguous elemental composition assignment; enhanced peak capacity and speed. thermofisher.com |

| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy. | Provides detailed structural information for definitive identification without the need for isolating the impurity. ajrconline.org |

| GC-MS | Gas chromatography combined with mass spectrometry. | Effective for identifying volatile or semi-volatile impurities that may not be amenable to LC-based methods. resolvemass.ca |

These advanced methods will be crucial for validating analytical procedures and ensuring accurate and reliable results in the routine quality control of Rupatadine. knorspharma.com

Advanced Mechanistic Studies on Impurity Formation Under Diverse Stress Conditions

A critical area of future research is the elucidation of the formation mechanism of this compound. This involves subjecting the active pharmaceutical ingredient (API), Rupatadine, to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. nih.govnih.gov These forced degradation studies are essential for understanding the degradation pathways and identifying the circumstances under which the impurity is formed. scholarsresearchlibrary.comresearchgate.net

Stress testing typically includes exposure to:

Acidic and Basic Hydrolysis: To determine the stability of the drug substance in acidic and alkaline environments.

Oxidation: Using agents like hydrogen peroxide to simulate oxidative stress.

Thermal Stress: Exposing the drug to high temperatures to assess heat stability.

Photolytic Stress: Exposing the drug to light to evaluate photosensitivity. nih.gov

By analyzing the degradation products formed under each of these conditions, researchers can propose a detailed mechanism for the formation of this compound. mdpi.com Studies on the degradation of structurally similar compounds, such as Loratadine, have shown that hydrolysis can be a significant pathway, leading to the formation of acid derivatives. nih.gov Similar investigations into Rupatadine will provide insights into whether Impurity 13 is a result of hydrolysis, oxidation, or another degradation route. nih.govproquest.com

Computational chemistry and theoretical modeling can complement these experimental studies by predicting the most likely sites of degradation on the Rupatadine molecule. mdpi.com This integrated approach provides a robust understanding of impurity formation, which is vital for developing control strategies during manufacturing and storage.

Predictive Modeling for Impurity Generation and Long-Term Stability Forecasting

The use of in silico or computational tools represents a significant advancement in predicting impurity formation. acs.org Predictive modeling can forecast the generation of degradation products like this compound under various conditions, thereby reducing the need for extensive experimental studies. nih.gov

Software programs such as Zeneth® utilize a knowledge base of chemical degradation reactions to predict potential degradation pathways for a given drug substance. acs.orgspringernature.com By inputting the structure of Rupatadine, these models can identify reactive moieties and forecast the structures of likely degradation products, including potential isomers or related substances that could constitute Impurity 13. nih.gov This information is invaluable early in the drug development process for identifying potential stability issues.

Furthermore, predictive models are being developed to forecast the long-term stability of drug products. By integrating data from accelerated stability studies and forced degradation experiments, mathematical models can be constructed to predict the rate of formation of this compound over the product's shelf life. researchgate.net This approach supports a Quality-by-Design (QbD) framework, allowing for the proactive design of more stable formulations. acdlabs.com Advances in artificial intelligence (AI) and machine learning will further enhance the accuracy of these predictive models. pharmtech.com

Table 2: Predictive Modeling Approaches for Impurity Analysis

| Modeling Type | Application to this compound | Potential Outcome |

| Knowledge-Based Systems (e.g., Zeneth) | Predicts degradation pathways based on the chemical structure of Rupatadine. | Identification of potential formation routes and triggers for Impurity 13. springernature.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the toxicological properties of Impurity 13 based on its structure. | Early assessment of potential safety risks to guide qualification efforts. acdlabs.com |

| Kinetic Modeling | Uses experimental data to model the rate of Impurity 13 formation over time. | Forecasting long-term stability and establishing appropriate shelf-life specifications. researchgate.net |

| Machine Learning / AI | Analyzes large datasets from various experiments to identify complex patterns in impurity formation. | Improved accuracy in predicting impurity levels under different manufacturing and storage conditions. chemrxiv.org |

Advancements in Automated Impurity Profiling and Data Interpretation

The complexity and volume of data generated by modern analytical techniques necessitate advancements in automation and data interpretation. Future developments will focus on creating automated workflows for impurity profiling, from sample analysis to data processing and reporting. resolvemass.ca

Software tools that can automatically process chromatographic data, detect peaks, and compare them against a known impurity profile are becoming increasingly sophisticated. sepscience.com For this compound, this means faster and more consistent identification and quantification in routine quality control.

This move towards automation and intelligent data analysis will improve efficiency, reduce the potential for human error, and enable a more thorough understanding of the impurity profile of Rupatadine. researchgate.net

Comprehensive Databases and Open-Source Resources for Impurity Data and Reference Standards

The availability of comprehensive databases and high-quality reference standards is fundamental to accurate impurity analysis. knorspharma.comenamine.net Future efforts will likely focus on the creation of centralized, open-source databases for pharmaceutical impurities. rdc-concepts.com

Such a database for Rupatadine and its impurities would ideally contain:

Chemical structures and properties.

Spectroscopic data (MS, NMR, IR).

Chromatographic data (retention times under various conditions).

Known formation pathways.

Toxicological information. rdc-concepts.com

These databases would serve as an invaluable resource for researchers, manufacturers, and regulatory agencies. ingentaconnect.com Concurrently, ensuring the accessibility of well-characterized physical reference standards for this compound is crucial. pharmaffiliates.com While pharmacopoeial bodies like the USP and EP provide official standards, commercial suppliers play a key role in making a wider range of impurity standards available for method development, validation, and routine testing. usp.orglabinsights.nl Initiatives aimed at creating libraries of impurities will facilitate faster identification and characterization efforts across the pharmaceutical industry. rdc-concepts.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying Rupatadine Impurity 13?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) or UV-Vis spectroscopy is commonly employed. For example, stability-indicating micellar HPLC methods have been validated for separating Rupatadine fumarate from its impurities, including degradation products like desloratadine . Key validation parameters per ICH Q2(R2) guidelines include specificity, linearity (e.g., 0.05–120 µg/mL range), accuracy (recovery rates ≥98%), and precision (RSD ≤2%) .

Q. How are regulatory thresholds for this compound established under ICH guidelines?

Methodological Answer: ICH Q3A/B defines identification thresholds (e.g., 0.10% for daily doses ≤2 g/day) and qualification thresholds for impurities. Acceptance criteria for this compound should align with these guidelines, incorporating data from forced degradation studies and batch analyses to justify limits. Decision Tree #1 in ICH Q6A provides a framework for extrapolating impurity limits during early development phases .

Q. What synthesis pathways are most likely to generate this compound?

Methodological Answer: Impurity 13 may arise during synthesis via incomplete purification, side reactions (e.g., dimerization), or residual intermediates. Process parameters such as temperature, catalyst purity, and reaction time should be optimized. Analytical studies using LC-MS can identify synthetic byproducts and validate purification steps .

Q. How do stability studies inform the control strategy for this compound?

Methodological Answer: Forced degradation studies under oxidative, hydrolytic, and photolytic conditions assess impurity formation kinetics. For example, oxidative stress with hydrogen peroxide (3% w/v, 24 hrs) can quantify degradation rates, while photostability testing under ICH Q1B conditions (1.2 million lux-hours) identifies light-sensitive pathways .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed using hyphenated techniques?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. LC-MS/MS provides molecular weight and fragmentation patterns, while 2D NMR (e.g., COSY, HSQC) resolves stereochemistry. For example, impurity structures in Ruxolitinib formulations were confirmed via HRMS and ¹H-¹³C HMBC correlations .

Q. What experimental designs resolve discrepancies in impurity quantification across laboratories?

Methodological Answer: Inter-laboratory studies using standardized reference materials and harmonized protocols (e.g., USP <1225>) reduce variability. Statistical tools like ANOVA can identify systematic errors. Open-ended questions in data audits (e.g., "Were all stress conditions replicated?") help isolate methodological inconsistencies .

Q. How are stability-indicating methods optimized for this compound in complex matrices?

Methodological Answer: Method development involves screening multiple columns (C18, HILIC) and mobile phases (e.g., micellar SDS vs. organic modifiers). For example, a green micellar HPLC method using sodium dodecyl sulfate (SDS) achieved baseline separation of Rupatadine and desloratadine with a retention time ≤8 minutes .

Q. What strategies validate the absence of co-eluting impurities in chromatographic methods?

Methodological Answer: Spiking studies with known impurities (e.g., desloratadine, dimeric byproducts) and peak purity analysis via diode array detectors (DAD) ensure specificity. Forced degradation samples are analyzed to confirm resolution of all degradation products .

Q. How do degradation kinetics of this compound influence shelf-life predictions?

Methodological Answer: Zero- or first-order kinetic models fit degradation data (e.g., Arrhenius equation for temperature-dependent rates). Accelerated stability studies at 40°C/75% RH over 6 months project impurity levels under long-term storage (25°C/60% RH) .

Q. What are the ethical considerations in reporting impurity data with borderline regulatory compliance?

Methodological Answer: Transparency in methodology (e.g., disclosing all stress conditions tested) and adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) ensure data integrity. Pre-submission consultations with regulatory agencies clarify ambiguous thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.